N-Desacetyl Lacosamide HCl
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Overview
Description
N-Desacetyl Lacosamide Hydrochloride is a derivative of Lacosamide, a third-generation antiepileptic drug. This compound is known for its role in the treatment of partial-onset seizures and is characterized by its chemical formula C11H17ClN2O2 and molecular weight of 244.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desacetyl Lacosamide Hydrochloride involves several steps. One of the common methods includes the O-methylation of N-Boc-D-serine, followed by benzylamide formation, N-deprotection, and N-acetylation . The key intermediate, 4-phosphate, is used to enhance both chemical and chiral purity . The reaction conditions typically involve the use of phosphoric acid as a counterion to improve the purity of the intermediate .
Industrial Production Methods
Industrial production of N-Desacetyl Lacosamide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as supercritical fluid chromatography and preparative high-performance liquid chromatography (HPLC) are employed to achieve the desired chiral purity .
Chemical Reactions Analysis
Types of Reactions
N-Desacetyl Lacosamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
N-Desacetyl Lacosamide Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new synthetic methods and the study of reaction mechanisms.
Biology: It is employed in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the pharmaceutical industry for the development and production of antiepileptic drugs.
Mechanism of Action
N-Desacetyl Lacosamide Hydrochloride exerts its effects by selectively enhancing the slow inactivation of voltage-gated sodium channels. This mechanism stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability without affecting physiological function . The molecular targets involved include the sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons .
Comparison with Similar Compounds
Similar Compounds
Lacosamide: The parent compound, used for the treatment of partial-onset seizures.
O-Desmethyl Lacosamide: Another derivative with similar pharmacological properties.
Rufinamide: An antiepileptic drug with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness
N-Desacetyl Lacosamide Hydrochloride is unique due to its specific mechanism of action, which involves the selective enhancement of sodium channel slow inactivation. This property distinguishes it from other antiepileptic drugs that typically affect fast inactivation of sodium channels .
Properties
CAS No. |
1322062-76-9 |
---|---|
Molecular Formula |
C11H17ClN2O2 |
Molecular Weight |
244.72 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-Amino-N-benzyl-3-methoxy-propionamide HCl |
Origin of Product |
United States |
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